molecular formula C16H15BrN4O B10992735 N-(4-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10992735
M. Wt: 359.22 g/mol
InChI Key: NDFSXNIQZGBRFJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-a]pyridine core linked via a butanamide chain to a 4-bromophenyl group. The bromophenyl substituent may enhance lipophilicity and influence binding interactions, while the butanamide linker provides conformational flexibility.

Properties

Molecular Formula

C16H15BrN4O

Molecular Weight

359.22 g/mol

IUPAC Name

N-(4-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H15BrN4O/c17-12-7-9-13(10-8-12)18-16(22)6-3-5-15-20-19-14-4-1-2-11-21(14)15/h1-2,4,7-11H,3,5-6H2,(H,18,22)

InChI Key

NDFSXNIQZGBRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond between the triazolopyridine core and the bromophenyl butanoic acid derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially leading to the formation of the corresponding phenyl derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: It can be employed as a chemical probe to investigate the function of specific proteins or enzymes.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to interact with various biological targets, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with triazolo-fused heterocycles, sulfonamide linkers, or bicyclic systems, which serve as indirect comparators. Key structural and functional differences are outlined below:

Table 1: Structural Comparison with Patent-Derived Analogues

Compound Name / Feature Core Structure Substituents / Linkers Notable Properties (from Evidence) Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 4-Bromophenyl + butanamide linker N/A (no direct data)
Example 53 () Pyrazolo[3,4-d]pyrimidine + chromen Fluorophenyl + isopropylbenzamide MP: 175–178°C; Mass: 589.1 (M+1)
N-(4-(6H-pyrrolo[...]octan-1-yl) () Pyrrolo-triazolo-pyrazine + bicyclo[2.2.2]octane Cyclopropane-sulfonamide / azetidine-sulfonamide Likely high polarity due to sulfonamide groups
3-((1R,3R)-3-(pyrrolo[...]pyrazin-1-yl)cyclopentylamino)benzonitrile () Pyrrolo-triazolo-pyrazine Benzonitrile + cyclopentylamino Potential CNS activity (nitrile group)

Key Observations :

Core Heterocycles: The target compound’s triazolo-pyridine core differs from the pyrrolo-triazolo-pyrazine systems in –3, which incorporate an additional pyrrole ring fused to the triazolo-pyrazine. This difference may alter electronic properties and binding affinities .

Linkers and Substituents :

  • The target’s butanamide linker contrasts with the sulfonamide or benzamide linkers in the evidence. Sulfonamides (e.g., ) often enhance solubility and hydrogen-bonding capacity, whereas the bromophenyl group in the target may increase lipophilicity .
  • The 4-bromophenyl group in the target is distinct from the fluorophenyl () or benzonitrile () substituents, which could impact steric hindrance and metabolic stability .

Physicochemical Properties :

  • Example 53 () has a melting point (175–178°C) and molecular weight (589.1 g/mol) suggestive of moderate stability, but the target compound’s properties remain uncharacterized .

Research Findings and Implications

While direct data for the target compound are absent, insights can be inferred from structural analogs:

  • Kinase Inhibition Potential: Triazolo-pyridines and pyrazolo-pyrimidines (e.g., ) are frequently associated with kinase inhibitory activity. The bromophenyl group in the target may mimic ATP-binding pocket interactions observed in kinase inhibitors .
  • Solubility Challenges : Compared to sulfonamide-containing analogs (), the target’s butanamide linker and bromophenyl group may reduce aqueous solubility, necessitating formulation optimization .
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., fluorine in ) on the target’s phenyl ring could increase susceptibility to oxidative metabolism, requiring further derivatization .

Biological Activity

N-(4-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure, which is known to influence its pharmacological properties. The molecular formula is C14H12BrN5C_{14}H_{12}BrN_5 with a molecular weight of approximately 318.19 g/mol. The structure can be represented as follows:

PropertyValue
Molecular Formula C14H12BrN5
Molecular Weight 318.19 g/mol
IUPAC Name This compound

The biological activity of this compound has been studied primarily in the context of its inhibitory effects on various inflammatory pathways. Research indicates that this compound acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the inflammatory response.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, one study reported that treatment with this compound resulted in a marked decrease in IL-1β and IL-6 mRNA expression levels in human hepatocytes under lipopolysaccharide (LPS)-induced inflammatory conditions .

Table 1: In Vitro Effects on Cytokine Expression

CytokineControl Group (mRNA Expression)Treated Group (mRNA Expression)
IL-1βHighSignificantly Reduced
IL-6HighSignificantly Reduced
TNF-αModerateReduced

In Vivo Studies

In vivo studies using mouse models have further confirmed the anti-inflammatory effects of this compound. Mice treated with this compound showed reduced levels of inflammatory markers following LPS administration compared to controls. Notably, liver tissue analysis revealed decreased macrophage infiltration and lower serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced hepatotoxicity .

Case Study: In Vivo Efficacy

A case study involving the administration of this compound demonstrated:

  • Reduction in Inflammatory Response : Mice treated with the compound exhibited significantly lower levels of IL-6 and TNF-α.
  • Safety Profile : The compound did not induce hepatotoxicity at effective doses.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications to the bromophenyl and triazole components can significantly alter the biological activity of the compound. For example, substituents at specific positions on the triazole ring enhance its ability to inhibit inflammatory pathways effectively.

Table 2: SAR Insights

Substituent PositionModification TypeBiological Activity Impact
2Methyl GroupIncreased Activity
5Tert-butyl GroupEnhanced Anti-inflammatory Effect

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